molecular formula C23H20ClN5O2S B3413777 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946269-27-8

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B3413777
CAS No.: 946269-27-8
M. Wt: 466 g/mol
InChI Key: ULHJWXDIZHIJTI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C24H20ClN5O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of 4-chloro-6-methylpyrimidine with aniline derivatives under specific conditions to form the pyrimidine core.

    Amination: The pyrimidine core is then aminated using appropriate reagents to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the aminated pyrimidine core with benzene sulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to and inhibits certain enzymes, leading to the disruption of key cellular processes. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-16-15-22(26-17-7-3-2-4-8-17)28-23(25-16)27-18-11-13-19(14-12-18)29-32(30,31)21-10-6-5-9-20(21)24/h2-15,29H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJWXDIZHIJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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